4-Bromo-5-methoxythiophene-2-carboxylic acid
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Overview
Description
4-Bromo-5-methoxythiophene-2-carboxylic acid is a heterocyclic organic compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered aromatic rings containing sulfur. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 5th position, and a carboxylic acid group at the 2nd position on the thiophene ring .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-5-methoxythiophene-2-carboxylic acid is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes such as cell growth and division, signal transduction, and gene transcription.
Mode of Action
It is believed to interact with its target enzyme, potentially altering its activity and leading to changes in the cellular processes it regulates .
Biochemical Pathways
Given its target, it may influence pathways involving tyrosine phosphorylation, which are critical for numerous cellular functions .
Result of Action
Given its target, it may influence cellular processes regulated by tyrosine phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxythiophene-2-carboxylic acid typically involves the bromination of 5-methoxythiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale bromination reactions under optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-amino-5-methoxythiophene-2-carboxylic acid.
Oxidation: Formation of 4-bromo-5-methoxythiophene-2-carboxaldehyde.
Reduction: Formation of 4-bromo-5-methoxythiophene-2-methanol.
Scientific Research Applications
4-Bromo-5-methoxythiophene-2-carboxylic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex thiophene derivatives.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-methoxythiophene-2-carboxylic acid
- 4-Bromo-5-methylthiophene-2-carboxylic acid
- 4-Bromo-5-ethoxythiophene-2-carboxylic acid
Uniqueness
4-Bromo-5-methoxythiophene-2-carboxylic acid is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in targeted synthesis and specialized applications .
Properties
IUPAC Name |
4-bromo-5-methoxythiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c1-10-6-3(7)2-4(11-6)5(8)9/h2H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUPICAYMGEMHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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